Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate
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Overview
Description
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate is an organophosphorus compound with a variety of applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with larger reactors and more stringent control of reaction parameters. Continuous flow reactors are often employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other phosphorus-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Dimethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate
- Diethyl {2-[(methylamino)-2-oxoethyl}phosphonate
Uniqueness
Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
51304-06-4 |
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Molecular Formula |
C7H16NO5P |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C7H16NO5P/c1-3-12-14(11,13-4-2)5-7(10)8-6-9/h9H,3-6H2,1-2H3,(H,8,10) |
InChI Key |
IDMCOIZLZMSKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)NCO)OCC |
Origin of Product |
United States |
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